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Introduction

Azepinomycin, a natural product isolated from Streptomyces species, has garnered significant
interest within the medicinal chemistry community due to its unique heterocyclic structure and
notable biological activity. As an antitumor antibiotic and an inhibitor of guanase, it represents a
valuable scaffold for the development of novel therapeutic agents. This technical guide
provides a comprehensive overview of the structural elucidation of Azepinomycin and its
analogs, detailing the experimental methodologies and spectroscopic data that have been
pivotal in defining their chemical architecture.

Core Structure of Azepinomycin

Azepinomycin possesses a distinctive fused heterocyclic system, chemically identified as
4,5,6,7-tetrahydro-6-hydroxy-3H-imidazo[4,5-e][1][2]diazepin-8-0one. The core structure
features an imidazole ring fused to a seven-membered diazepine ring, with a hydroxyl group at
the C6 position, which has been shown to be crucial for its biological activity. The IUPAC name
for Azepinomycin is 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1][2]diazepin-8-0ne.

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of Azepinomycin and its analogs relies on a
combination of spectroscopic technigues and synthetic methodologies. While the original
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isolation and full spectroscopic data for Azepinomycin from Stre-ptomyces sp. are not readily
available in recent literature, the structural confirmation and characterization of its synthetic
counterparts and analogs have been well-documented.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for elucidating the
connectivity and stereochemistry of Azepinomycin and its derivatives.

e 1H NMR (Proton NMR): Provides information on the number of different types of protons and
their neighboring environments. Key signals include those for the imidazole proton, the
methylene protons of the diazepine ring, and the methine proton at the hydroxyl-bearing
carbon.

e 13C NMR (Carbon NMR): Determines the number of different types of carbon atoms and their
chemical environments, including carbonyl, aromatic, and aliphatic carbons.

e 2D NMR Techniques:

o COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping
to piece together fragments of the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, crucial for connecting molecular fragments and
assigning quaternary carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which is essential for determining the relative stereochemistry,
particularly of substituents on the diazepine ring. For instance, 2D NOESY has been
instrumental in determining the absolute stereochemistry of the 6-OH group in synthetic
nucleoside analogs of Azepinomycin.[2]

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental
composition of the compounds.
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e High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass
measurement, allowing for the determination of the molecular formula.

o Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide
structural information about different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific
functional groups. Key absorptions for Azepinomycin would include:

e O-H stretching (for the hydroxyl group)

¢ N-H stretching (for the imidazole and amide groups)
e C=0 stretching (for the amide carbonyl group)

e C=N and C=C stretching (for the imidazole ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the
electronic transitions within the molecule, often characteristic of the chromophoric imidazole
ring system.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous
determination of the three-dimensional structure, including absolute stereochemistry. While no
specific X-ray crystallographic data for Azepinomycin itself is readily available in the reviewed
literature, this technique remains the gold standard for structural confirmation of its analogs
when suitable crystals can be obtained.

Quantitative Spectroscopic Data

While a consolidated public record of the complete original spectroscopic data for naturally
isolated Azepinomycin is not currently available, data for its resynthesized form and its
analogs have been reported in various studies. The following tables summarize the expected
and reported types of data.

Table 1: Key Spectroscopic Data for Azepinomycin and Analogs
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. Expected/Reported Data
Type of Information

Spectroscopic Technique . for Azepinomycin and
Obtained
Analogs
Chemical shifts (3, ppm), Signals corresponding to
1H NMR coupling constants (J, Hz), imidazole CH, diazepine ring
integration CHz, CHOH

Signals for imidazole carbons,
13C NMR Chemical shifts (5, ppm) diazepine ring carbons,
carbonyl carbon

HRMS Exact mass CeHsN4O2 (for Azepinomycin)

Bands for OH, NH, C=0, C=N,

IR Absorption frequencies (cm~1) ]
C=C functional groups

] Absorption maxima
] Wavelength of maximum o o
UV-Vis characteristic of the imidazo-
absorbance (Amax, nm) ) )
diazepine core

Synthesis and Structural Analogs

Numerous synthetic routes to Azepinomycin and its analogs have been developed, not only to
confirm the structure of the natural product but also to explore structure-activity relationships
(SAR).[3][4] These synthetic efforts have been crucial in providing material for biological testing
and for confirming the spectroscopic assignments.

Several analogs of Azepinomycin have been synthesized to probe the requirements for its
biological activity, particularly as an inhibitor of guanase.[5] Modifications have been made at
various positions of the imidazo[4,5-€e][1][2]diazepine core.

Visualizing Methodologies and Pathways
General Workflow for Structural Elucidation

The logical flow for determining the structure of a natural product like Azepinomycin is outlined

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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